MAO Inhibition Potency: Isoliquiritigenin vs. Liquiritigenin Head-to-Head Comparison
In a direct comparative study using rat brain mitochondrial fractions, isoliquiritigenin (ISL) exhibited superior monoamine oxidase (MAO) inhibitory activity compared to its structural isomer liquiritigenin (LTG). For MAO-A, ISL demonstrated an IC50 of 13.9 μM versus 32 μM for LTG, representing a 2.3-fold potency advantage. The differential was even more pronounced for MAO-B, with ISL showing an IC50 of 47.2 μM compared to 104.6 μM for LTG, a 2.2-fold increase in inhibitory strength [1]. Kinetic analysis further revealed that ISL inhibited MAO-A with a Ki of 14.3 μM versus 31.5 μM for LTG, and for MAO-B, ISL exhibited Ki and KI values of 62.2 μM and 9.3 μM, respectively, while LTG showed 164.7 μM and 15.2 μM [1].
| Evidence Dimension | MAO-A inhibition (IC50) |
|---|---|
| Target Compound Data | 13.9 μM (95% CI: 12.8–15.6 μM) |
| Comparator Or Baseline | Liquiritigenin: 32 μM (95% CI: 26–36 μM) |
| Quantified Difference | 2.3-fold lower IC50 (higher potency) |
| Conditions | Rat brain mitochondrial fraction; radiochemical assay with [14C]5-HT (MAO-A) and [14C]β-PEA (MAO-B) |
Why This Matters
The 2.3-fold superior MAO-A inhibitory potency of ISL directly impacts dosing requirements in neurological research applications where enzyme inhibition efficiency correlates with functional outcome.
- [1] Pan X, Kong LD, Zhang Y, Tan RX, Cheng CH. In vitro inhibition of rat monoamine oxidase by liquiritigenin and isoliquiritigenin isolated from Sinofranchetia chinensis. Acta Pharmacol Sin. 2000;21(10):949-53. PMID: 11501051. View Source
